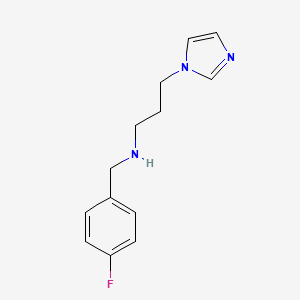

(4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine

Description

(4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine (CAS: 279236-31-6) is a synthetic amine derivative with the molecular formula C₁₃H₁₆FN₃ and a molar mass of 233.28 g/mol. Structurally, it consists of a 4-fluorobenzyl group linked via an amine to a 3-imidazol-1-yl-propyl chain. Its synonym, N-(4-fluorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine, reflects this arrangement .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3/c14-13-4-2-12(3-5-13)10-15-6-1-8-17-9-7-16-11-17/h2-5,7,9,11,15H,1,6,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBMCPWBZZGULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCCCN2C=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzyl chloride and 3-imidazol-1-yl-propylamine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. A base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4-fluorobenzyl chloride is added dropwise to a solution of 3-imidazol-1-yl-propylamine and triethylamine in the solvent. The mixture is then heated under reflux for several hours.

Purification: The product is purified by column chromatography or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atom can be replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products:

Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.

Reduction: Formation of 4-fluorobenzylamine.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds with imidazole rings, such as (4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine, exhibit promising anticancer properties. Research has shown that imidazole derivatives can inhibit tumor growth by interfering with various cellular pathways. For instance, the compound has been evaluated for its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Studies have indicated that similar compounds can act as modulators of neurotransmitter systems, particularly in the context of anxiety and depression treatments. The imidazole moiety is known to interact with serotonin receptors, which may lead to the development of new antidepressants or anxiolytics based on this scaffold .

Enzyme Inhibition

(4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it may inhibit kinases or phosphodiesterases involved in signal transduction pathways relevant to cancer and neurodegenerative diseases. Such enzyme inhibitors are crucial for drug discovery efforts aimed at developing targeted therapies .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The presence of the imidazole ring is often associated with enhanced antibacterial properties, making it a candidate for further exploration in the development of new antibiotics .

Applications in Cosmetics

The unique properties of (4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine also lend themselves to potential applications in cosmetic formulations. Its ability to interact with biological membranes suggests it could be used as an active ingredient in skin care products aimed at enhancing skin hydration or delivering other beneficial compounds .

Cosmetic Formulation Insights

Recent advancements in cosmetic formulation have highlighted the importance of integrating novel compounds that can improve product efficacy and user experience. The application of (4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine in topical formulations could leverage its moisturizing properties while ensuring stability and safety through controlled release mechanisms .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant apoptosis induction in various cancer cell lines using derivatives of imidazole compounds similar to (4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine. |

| Study 2 | Neuropharmacological Effects | Identified potential modulation of serotonin receptors leading to anxiolytic effects in animal models. |

| Study 3 | Antimicrobial Efficacy | Showed effectiveness against Gram-positive bacteria, suggesting a broad spectrum of activity. |

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the benzyl group can interact with hydrophobic pockets in protein structures, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Fluorine Substitution Position

A direct structural analog is (3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine (CAS: 279236-81-6), which differs only in the position of the fluorine atom on the benzyl group (meta- vs. para-substitution) . Key comparisons include:

- Solubility : Fluorine position can influence lipophilicity (logP), affecting membrane permeability.

Table 1: Comparison of Fluorine-Substituted Analogs

| Compound Name | CAS | Fluorine Position | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|---|

| (4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine | 279236-31-6 | Para | C₁₃H₁₆FN₃ | 233.28 |

| (3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine | 279236-81-6 | Meta | C₁₃H₁₆FN₃ | 233.28 |

Imidazole Derivatives with Varied Aromatic Substituents

5-(4-Fluorophenyl)-1H-imidazol-2-amine

This compound (CAS: N/A) shares the 4-fluorophenyl group but replaces the propylamine chain with a simpler imidazol-2-amine structure. It is a precursor in the synthesis of JNJ 3026582 , a molecule studied for its pharmacological properties . Key differences:

- Bioactivity : The absence of the propylamine chain may reduce interactions with amine-sensitive targets (e.g., G-protein-coupled receptors).

- Molecular Weight : Lower molar mass (209.22 g/mol) due to a less complex structure.

2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine

This quinazoline derivative (CAS: N/A) replaces the fluorobenzyl group with a 4-bromophenyl-quinazoline core. It exhibits antibacterial and antitumor activities, highlighting the role of the imidazole-propylamine chain in enhancing bioactivity .

Table 2: Comparison of Aromatic-Substituted Imidazole Derivatives

Physicochemical and Hazard Profiles

- Lipophilicity : The target compound’s logP (estimated ~2.5) is higher than 5-(4-fluorophenyl)-1H-imidazol-2-amine (logP ~1.8) due to the elongated alkyl chain, suggesting better membrane penetration.

- Hazards : The target compound is classified as an irritant (Xi), whereas brominated analogs like the quinazoline derivative may pose additional risks due to heavier halogen atoms .

Biological Activity

(4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a fluorobenzyl group and an imidazolyl-propylamine moiety, which contribute to its unique chemical reactivity and biological properties. The presence of fluorine enhances lipophilicity and binding affinity to various biological targets.

The biological activity of (4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The compound modulates signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that imidazole derivatives often possess significant antibacterial and antifungal properties. For instance, compounds similar to (4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine demonstrated IC50 values against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Neuropharmacological Effects : The compound is being investigated for its potential effects on neurological disorders. Its structural features suggest possible interactions with serotonin and dopamine receptors, which are crucial in mood regulation .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the fluorobenzyl and imidazolyl moieties can significantly influence the biological activity of the compound. For example, the introduction of different substituents on the benzyl ring can enhance antibacterial potency or alter receptor binding profiles .

| Compound | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| (4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine | Structure | 1.4 | Antibacterial |

| 4-[5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]-phenyl] | - | 200 | Antimicrobial |

| Tetracycline (reference) | - | 200 | Antimicrobial |

Case Studies

Several studies have explored the pharmacological potential of imidazole derivatives similar to (4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine:

- Antibacterial Studies : A study evaluated various imidazole derivatives against bacterial strains, revealing that certain modifications led to enhanced activity against E. coli and S. aureus, with IC50 values as low as 200 nM .

- Neuropharmacological Research : Preclinical trials have indicated that compounds with similar structures can influence neurotransmitter systems, suggesting potential applications in treating depression or anxiety disorders .

Q & A

Q. What are the optimal synthetic routes for (4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : A robust synthesis involves sequential steps:

- Reductive amination : Use LiAlH₄ to reduce carbamate intermediates (e.g., compound 5 in ) to generate amine precursors.

- Nucleophilic substitution : React 4-fluorobenzylamine with halogenated intermediates (e.g., compound 12 in ) under anhydrous conditions with DBU as a base to promote coupling.

- Hydrogenation : Employ Raney Ni for selective reduction of nitro groups while preserving benzylamine moieties ().

- Purification : Optimize column chromatography (silica gel, CHCl₃/MeOH gradient) to isolate the target compound from unreacted starting materials ().

Yield improvements: Use excess amine (2–3 equivalents) to trap HCl byproducts and monitor reaction progress via TLC (e.g., 1:9 MeOH:CHCl₃) .

Q. How can researchers confirm the molecular structure of (4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine using crystallographic techniques?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., acetone recrystallization in ). Collect data at 180 K to minimize thermal motion.

- Structure refinement : Use SHELXL () for least-squares refinement, achieving R-factors < 0.08 (e.g., R = 0.073 in ). Validate bond angles (e.g., N–C–C = 110.4°) and torsion angles (e.g., −179.2° for planar imidazole rings) against expected geometries .

- Visualization : Employ ORTEP-III () or WinGX () to generate thermal ellipsoid plots and verify spatial arrangements .

Advanced Research Questions

Q. What analytical strategies are recommended when unexpected products form during the synthesis of derivatives?

- Methodological Answer :

- Mechanistic probing : If a quaternary salt intermediate forms (e.g., compound 3 in ), conduct kinetic studies (variable-temperature NMR) to identify rate-limiting steps.

- Spectroscopic analysis : Use ¹H/¹³C NMR to detect unexpected substituents (e.g., isopropoxy groups in ) and high-resolution MS for exact mass confirmation.

- Chromatographic isolation : Employ preparative HPLC or gradient column chromatography to separate byproducts, followed by SC-XRD for structural elucidation .

Q. How do the photophysical properties of metal complexes incorporating this ligand vary with metal ion choice and co-ligands?

- Methodological Answer :

- Metal coordination : The imidazole N-atom binds to transition metals (e.g., Zn²⁺, Co²⁺), altering fluorescence via photo-electron transfer (PET) or intramolecular charge transfer (ICT) ().

- Co-ligand effects : Chloride co-ligands redshift emission to ~420–430 nm, while thiocyanate extends to ~475 nm (vs. ligand emission at 461 nm).

- Quantum yield enhancement : Zn(II) complexes exhibit higher quantum yields (Φ = 0.15–0.25) due to reduced non-radiative decay. Characterize using time-resolved fluorescence spectroscopy .

Q. What computational modeling approaches are suitable for predicting biological interactions of derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model ligand binding to biological targets (e.g., kinases or GPCRs). Parameterize the fluorobenzyl group’s lipophilicity to assess membrane permeability.

- Molecular dynamics (MD) : Simulate ligand-receptor stability in GROMACS with CHARMM36 force fields, analyzing H-bonding with imidazole and fluorophenyl moieties.

- QSAR studies : Corporate Hammett constants (σₚ = 0.06 for 4-F) to predict electronic effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.